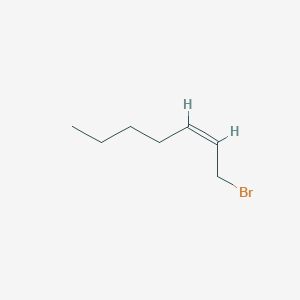
(z)-2-Heptenyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Bromohept-2-ene is an organic compound characterized by a bromine atom attached to the first carbon of a heptene chain, with a double bond between the second and third carbons in the Z-configuration. This configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving the molecule distinct stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-1-Bromohept-2-ene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to Hept-1-yne: This method involves the anti-Markovnikov addition of hydrogen bromide to hept-1-yne in the presence of peroxides, resulting in the formation of (Z)-1-Bromohept-2-ene.
Bromination of Hept-2-ene: Another approach is the selective bromination of hept-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to achieve the desired Z-configuration.
Industrial Production Methods: Industrial production of (Z)-1-Bromohept-2-ene typically involves large-scale bromination processes, where hept-2-ene is treated with bromine or N-bromosuccinimide under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: (Z)-1-Bromohept-2-ene undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form hept-1-yne or hept-2-yne, depending on the reaction conditions and the base used.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides to form dihaloalkanes or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Addition: Bromine or hydrogen bromide in inert solvents like carbon tetrachloride.
Major Products Formed:
Substitution: Hept-2-ol, heptanenitrile, or hept-2-amine.
Elimination: Hept-1-yne or hept-2-yne.
Addition: 1,2-Dibromoheptane or 1-Bromo-2-heptane.
Scientific Research Applications
Chemistry: (Z)-1-Bromohept-2-ene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology and Medicine: The compound is studied for its potential biological activity and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, (Z)-1-Bromohept-2-ene is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-Bromohept-2-ene in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination processes. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state. In addition reactions, the compound acts as an electrophile, reacting with nucleophiles to form addition products.
Comparison with Similar Compounds
(E)-1-Bromohept-2-ene: The E-isomer has the higher priority substituents on opposite sides of the double bond, leading to different stereochemical properties and reactivity.
1-Bromoheptane: Lacks the double bond, resulting in different chemical behavior and applications.
Hept-2-ene: The parent alkene without the bromine substituent, used in different synthetic applications.
Uniqueness: (Z)-1-Bromohept-2-ene’s unique Z-configuration imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions, making it valuable in stereoselective synthesis and applications requiring precise molecular geometry.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(Z)-1-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5- |
InChI Key |
OWNFMPKLXRVOQC-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CBr |
Canonical SMILES |
CCCCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















